molecular formula C16H27N3O6S2 B2397715 C16H27N3O6S2 CAS No. 881935-58-6

C16H27N3O6S2

Cat. No. B2397715
CAS RN: 881935-58-6
M. Wt: 421.53
InChI Key: JWOHDMBLDZRSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. This information can often be found in chemical databases .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthetic analysis, which involves planning the chemical synthesis of the compound starting from readily available precursors .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Catalysis and Chemical Transformations

Recent research has highlighted the applications of C16H27N3O6S2 in various fields, primarily focusing on catalysis and chemical transformations. Here's an overview:

  • Zeolites in C1 Chemistry : Zeolites, efficient solid catalysts in the chemical industry, have seen booming applications in C1 chemistry, which involves the transformation of C1 molecules like CO, CO2, CH4, etc. The integration of zeolites with metallic catalytic species promotes the production of hydrocarbons and oxygenates from these C1 molecules (Zhang, Yu, & Corma, 2020).

  • Catalysis of C1 Molecules : C1 catalysis, significant for converting simple carbon-containing compounds to valuable chemicals, has seen remarkable progress in recent years. This includes insights into reaction mechanisms, identification of active-site structures, and development of highly efficient catalysts and processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).

  • Conversion of C1 Chemistry with MOFs : Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts or supports for transforming C1 molecules (CO, CO2, CH4) into high value-added chemicals. They address challenges in the activation and transformation of these relatively inert molecules (Cui, Zhang, Hu, & Bu, 2019).

  • Non-Thermal Plasma (NTP) Catalysis : NTP-catalysis offers advantages like mild reaction conditions and energy efficiency for the catalytic transformation of C1 molecules. This technique is gaining attention for its application in reactions like CO2 hydrogenation and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

  • Photocatalytic and Electrocatalytic Transformations : Recent advances in photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds under environmentally benign conditions are notable. These transformations are key for industries like chemical or energy (Xie, Ma, Wu, Zhang, Zhang, Wang, & Wang, 2020).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

properties

IUPAC Name

N,N-diethyl-3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6S2/c1-6-19(7-2)16(20)10-11-17-27(23,24)13-8-9-15(25-4)14(12-13)18(3)26(5,21)22/h8-9,12,17H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHDMBLDZRSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C16H27N3O6S2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.